

# In-Depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

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## Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B10780575

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## Abstract

**VO-Ohpic trihydrate**, with the systematic name (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato- $\kappa N^1, \kappa O^2$ )[3-(hydroxy- $\kappa O$ )-2-pyridinecarboxylato(2-)- $\kappa O^2$ ]oxo-vanadate(1-), hydrogen, trihydrate, is a potent and specific inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to **VO-Ohpic trihydrate**. The inhibition of PTEN by this small molecule leads to the activation of the crucial PI3K/Akt/mTOR signaling pathway, making it a valuable tool for research in cancer, diabetes, and neurodegenerative diseases.<sup>[2][3]</sup> This document details its chemical characteristics, outlines its mechanism of action, and provides established experimental procedures for its use in both in vitro and in vivo settings.

## Chemical Properties

**VO-Ohpic trihydrate** is a vanadium-based coordination complex. It is a crystalline solid, and its chemical and physical properties are summarized in the table below.<sup>[1]</sup>

Property	Value	Reference
Systematic Name	(OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato- $\kappa\text{N}^1, \kappa\text{O}^2$ ) [3-(hydroxy- $\kappa\text{O}$ )-2-pyridinecarboxylato(2-)- $\kappa\text{O}^2$ ]oxo-vanadate(1-), hydrogen, trihydrate	[1]
CAS Number	476310-60-8	[1]
Molecular Formula	$\text{C}_{12}\text{H}_9\text{N}_2\text{O}_8\text{V} \cdot \text{H} \cdot 3\text{H}_2\text{O}$	[1][4]
Formula Weight	415.2 g/mol	[1][4]
Appearance	Crystalline solid	[1]
Solubility	DMSO: $\geq 10$ mg/mL[5], Soluble to 25 mM PBS (pH 7.2): 1 mg/mL[1] Water: Insoluble	[1][5]
Storage	Store at $-20^\circ\text{C}$	

## Biological Activity and Mechanism of Action

**VO-Ohpic trihydrate** is a highly potent, selective, and reversible inhibitor of PTEN, a dual-specificity phosphatase that acts as a critical tumor suppressor by negatively regulating the PI3K/Akt/mTOR signaling pathway.[6]

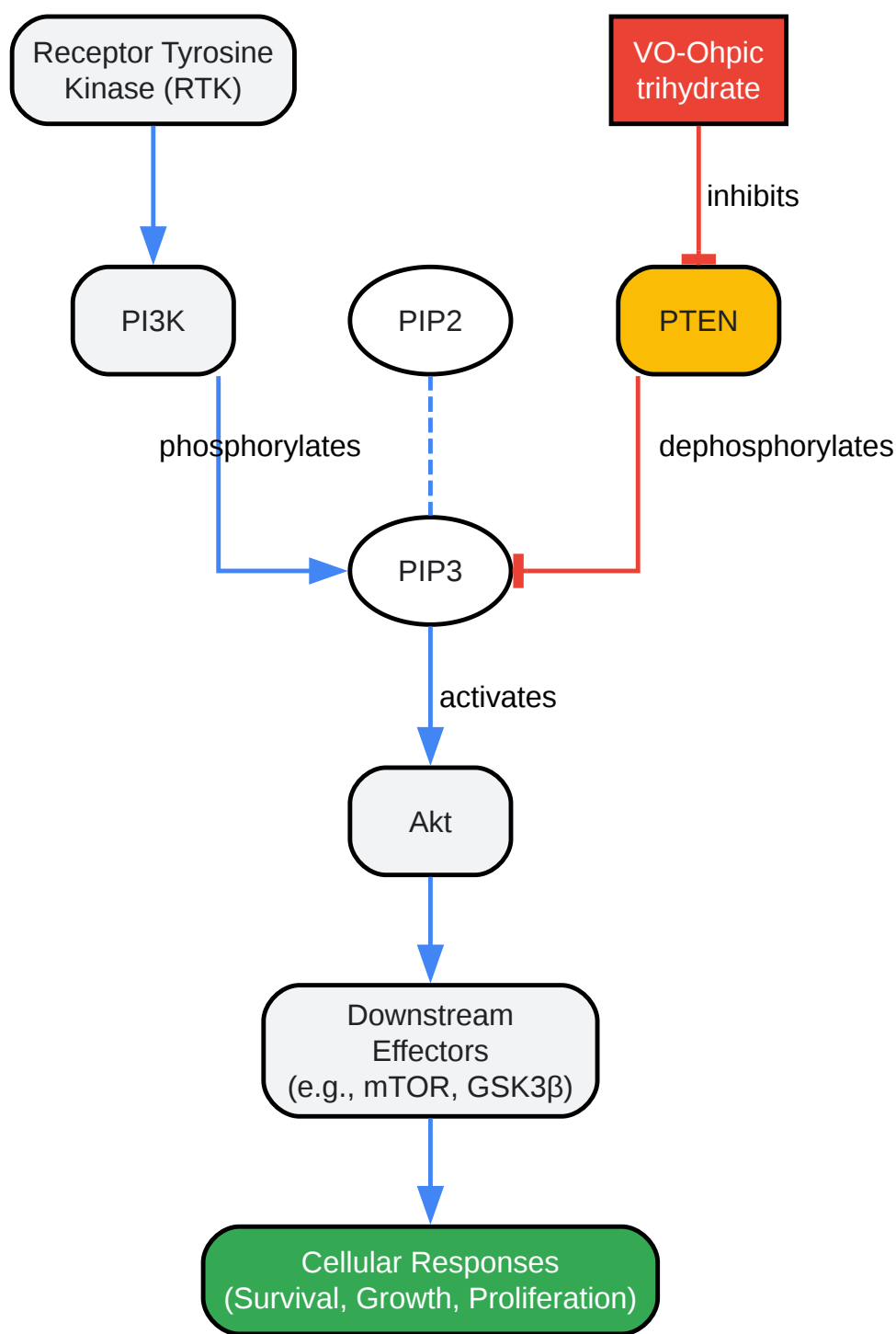
Mechanism of Inhibition: **VO-Ohpic trihydrate** functions as a non-competitive inhibitor of PTEN.[6] This means it binds to a site on the enzyme distinct from the active site, and it can bind to both the free enzyme and the enzyme-substrate complex. This binding alters the enzyme's conformation, reducing its catalytic activity. The inhibition is reversible, meaning the compound can dissociate from the enzyme, allowing it to regain activity.[6]

Signaling Pathway: The primary substrate of PTEN's lipid phosphatase activity is phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, **VO-Ohpic trihydrate** leads to an accumulation of PIP3 at the cell membrane. This, in turn, promotes the recruitment

and activation of downstream signaling proteins, most notably Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to:

- Increased cell survival and proliferation: Through the phosphorylation and inactivation of pro-apoptotic proteins.
- Enhanced glucose metabolism: By promoting the translocation of glucose transporters to the cell surface.
- Regulation of cell growth: Via the mTOR pathway.

The following diagram illustrates the canonical PTEN/PI3K/Akt signaling pathway and the point of intervention by **VO-Ohpic trihydrate**.



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Caption: The PTEN/PI3K/Akt signaling pathway and inhibition by **VO-Ohpic trihydrate**.

## Experimental Protocols

## Synthesis of VO-Ohpic Trihydrate

While a detailed, step-by-step protocol for the synthesis of **VO-Ohpic trihydrate** is not readily available in the public domain, the literature indicates that it can be prepared by reacting vanadyl sulfate with 3-hydroxypyridine-2-carboxylic acid.<sup>[7]</sup> A general procedure based on the synthesis of similar vanadyl complexes is as follows:

### Materials:

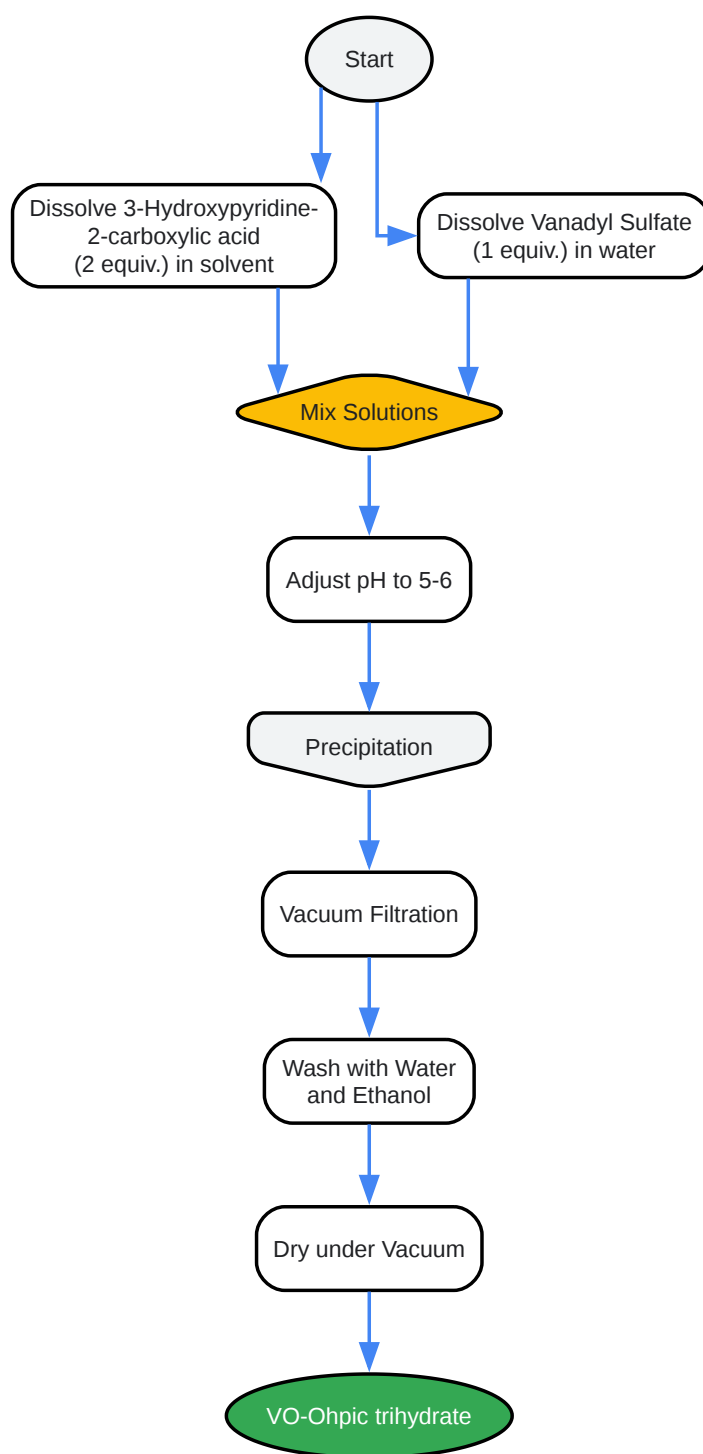
- Vanadyl sulfate ( $\text{VOSO}_4$ )
- 3-Hydroxypyridine-2-carboxylic acid
- Deionized water
- Ethanol

### Procedure:

- Dissolve 3-hydroxypyridine-2-carboxylic acid (2 equivalents) in a minimal amount of hot deionized water or an ethanol/water mixture.
- In a separate vessel, dissolve vanadyl sulfate (1 equivalent) in deionized water.
- Slowly add the vanadyl sulfate solution to the 3-hydroxypyridine-2-carboxylic acid solution with constant stirring.
- Adjust the pH of the resulting solution to approximately 5-6 using a suitable base (e.g., NaOH or KOH solution).
- A precipitate should form. Allow the reaction mixture to stir at room temperature for several hours or overnight to ensure complete precipitation.
- Collect the solid product by vacuum filtration.
- Wash the precipitate with deionized water and then with a small amount of cold ethanol.
- Dry the product under vacuum to yield **VO-Ohpic trihydrate**.

Note: Characterization of the final product should be performed using techniques such as elemental analysis, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

The following diagram outlines the general workflow for the synthesis.



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Caption: General workflow for the synthesis of **VO-Ohpic trihydrate**.

## In Vitro PTEN Inhibition Assay

This protocol is adapted from established methods for measuring PTEN activity using a malachite green-based phosphate detection assay with PIP3 as the substrate.[6]

Materials:

- Recombinant human PTEN enzyme
- **VO-Ohpic trihydrate**
- PIP3 substrate
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT, 100 mM NaCl, 0.1% Triton X-100)
- Malachite green reagent
- 96-well microplate
- Plate reader

Procedure:

- Prepare a stock solution of **VO-Ohpic trihydrate** in DMSO.
- Serially dilute the **VO-Ohpic trihydrate** stock solution in assay buffer to the desired concentrations.
- In a 96-well plate, add the PTEN enzyme to each well.
- Add the diluted **VO-Ohpic trihydrate** solutions to the wells and pre-incubate for 10-15 minutes at room temperature. Include a vehicle control (DMSO) and a no-enzyme control.
- Initiate the reaction by adding the PIP3 substrate to each well.

- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding the malachite green reagent.
- Incubate at room temperature for 15-20 minutes to allow for color development.
- Measure the absorbance at 620-650 nm using a microplate reader.
- Calculate the percentage of PTEN inhibition for each concentration of **VO-Ohpic trihydrate** and determine the IC<sub>50</sub> value.

## Cell-Based Akt Phosphorylation Assay

This protocol describes how to assess the effect of **VO-Ohpic trihydrate** on the phosphorylation of Akt in a cell-based assay using Western blotting.

Materials:

- Cell line of interest (e.g., a cancer cell line with functional PTEN)
- Cell culture medium and supplements
- **VO-Ohpic trihydrate**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- Western blotting apparatus
- Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:



- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **VO-Ohpic trihydrate** for a specified time (e.g., 1-24 hours). Include a vehicle control.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against phospho-Akt, total-Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of phosphorylated Akt.

## In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **VO-Ohpic trihydrate** in a mouse xenograft model.<sup>[3]</sup>

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line for xenograft implantation
- **VO-Ohpic trihydrate**

- Vehicle for in vivo administration (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[8]
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously implant cancer cells into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Prepare the **VO-Ohpic trihydrate** formulation for injection.
- Administer **VO-Ohpic trihydrate** to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg daily). Administer the vehicle to the control group.[3]
- Monitor the body weight and general health of the mice regularly.
- Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

## Conclusion

**VO-Ohpic trihydrate** is a valuable research tool for investigating the roles of PTEN and the PI3K/Akt/mTOR signaling pathway in health and disease. Its potency, specificity, and reversible mechanism of action make it a superior choice for many experimental applications. This guide provides essential information on its chemical properties and detailed protocols to facilitate its effective use in the laboratory. Further research into this and similar compounds may lead to the development of novel therapeutic agents for a variety of human diseases.

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